molecular formula C12H19NO4 B13007740 tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 1251022-91-9

tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B13007740
CAS No.: 1251022-91-9
M. Wt: 241.28 g/mol
InChI Key: WTULSIHLCDGWLU-UHFFFAOYSA-N
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Description

Tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a spirocyclic chemical building block of significant interest in pharmaceutical research and development. This compound features a spiro[3.5]nonane core structure incorporating both ether and carbamate functional groups, which makes it a valuable scaffold for constructing more complex molecules. The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the secondary amine, enabling its use in multi-step synthetic sequences common in medicinal chemistry. Spirocyclic scaffolds like this one are increasingly utilized in drug discovery due to their three-dimensionality and potential to improve physicochemical properties of lead compounds. Researchers employ this reagent in the synthesis of novel active pharmaceutical ingredients (APIs), particularly for exploring new chemical space beyond flat, aromatic systems. Its application is prominent in developing protease inhibitors, kinase inhibitors, and other small-molecule therapeutics where the rigid spirostructure can enhance selectivity and metabolic stability. This product is intended for research and development purposes only in a laboratory setting. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment (PPE) under controlled conditions.

Properties

CAS No.

1251022-91-9

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-4-5-16-8-12(13)6-9(14)7-12/h4-8H2,1-3H3

InChI Key

WTULSIHLCDGWLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC12CC(=O)C2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation can be summarized in four key steps:

Step Description Key Reagents/Conditions Outcome
1 Acylation of 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride Chloroacetyl chloride, triethylamine or pyridine, dichloromethane, 0–10 °C Formation of chloroacetylated intermediate
2 Intramolecular cyclization (self-cyclization) under basic conditions Sodium hydride or n-butyl lithium, inert atmosphere, aprotic solvent (e.g., THF) Formation of spirocyclic oxazolidinone ring
3 Reduction of intermediate ketone or ester groups Lithium aluminum hydride (LiAlH4), inert atmosphere, ether solvents Conversion to hydroxyl or amine functionalities
4 Catalytic hydrogenation to remove benzyl protecting groups Pd/C catalyst, hydrogen gas (20–100 psi), 20–50 °C, acetic acid as activator Deprotection yielding the free amine spiro compound

This method is characterized by:

  • Use of readily available starting materials such as 3-((benzylamino)methyl)oxetane-3-ol.
  • Controlled reaction conditions to ensure high yield and purity.
  • Suitability for scale-up and industrial production due to straightforward operations and mild conditions.

Detailed Reaction Conditions and Notes

Step Reagents/Conditions Notes
1 Triethylamine (2 eq), chloroacetyl chloride (1.1 eq), DCM solvent, 0–10 °C, 16 h Slow addition of chloroacetyl chloride to control exotherm; triethylamine scavenges HCl
2 Sodium hydride (1.1–2 eq), THF, inert atmosphere (N2 or Ar), room temperature Promotes intramolecular nucleophilic substitution to form spiro ring
3 LiAlH4 (1.1–2 eq), ether solvent (e.g., diethyl ether), 0–25 °C Strong reducing agent to convert carbonyl groups to alcohols or amines
4 Pd/C (10%), H2 gas (20–100 psi), acetic acid (catalytic), 20–50 °C, 8–20 h Removes benzyl protecting group via hydrogenolysis

Alternative Approaches

  • Some synthetic routes may employ different bases such as pyridine or diisopropylethylamine in the acylation step.
  • Reduction can also be performed using milder agents depending on the sensitivity of functional groups.
  • Protecting groups other than benzyl may be used, requiring alternative deprotection strategies.

Research Findings and Yield Data

The described method has been reported to provide:

  • Overall yield: Approximately 60–75% over four steps, depending on purification methods and scale.
  • Purity: >95% after chromatographic purification or crystallization.
  • Reaction control: The use of inert atmosphere and temperature control minimizes side reactions and degradation.
  • Scalability: Demonstrated suitability for industrial scale synthesis due to simple reagents and mild conditions.

Summary Table of Preparation Method

Step Reaction Type Reagents Conditions Product Yield (%)
1 Acylation Chloroacetyl chloride, triethylamine 0–10 °C, DCM, 16 h Chloroacetylated intermediate 85–90
2 Cyclization Sodium hydride, THF RT, inert atmosphere Spirocyclic ketone intermediate 80–85
3 Reduction LiAlH4, ether 0–25 °C Hydroxyl/amine intermediate 75–80
4 Hydrogenolysis Pd/C, H2, acetic acid 20–50 °C, 20–100 psi, 8–20 h This compound 90–95

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity
Research has shown that derivatives of spiro compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the spiro structure could enhance activity against various bacterial strains, suggesting that tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate could serve as a lead compound in developing new antibiotics .

Synthetic Organic Chemistry

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

Example Applications:

  • Building Block for Heterocycles : It serves as a precursor for synthesizing other heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.
Application TypeDescription
Heterocyclic SynthesisUsed as an intermediate to create diverse heterocycles
Pharmaceutical DevelopmentPotential lead compound for new drugs

Material Science

The compound's unique structural features allow it to be incorporated into polymers and materials, enhancing their properties.

Case Study: Polymer Modification
Incorporating this compound into polymer matrices has been shown to improve mechanical strength and thermal stability. This makes it suitable for applications in coatings and composites where enhanced performance is required .

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

tert-Butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS: 1251019-55-2)
  • Molecular Formula : C₁₂H₂₂N₂O₃.
  • Key Difference: Substitution of the 2-oxo group with an amino (-NH₂) group.
  • This could enhance interactions with biological targets, such as enzymes or receptors .
tert-Butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate
  • Molecular Formula: C₁₂H₁₉NO₃.
  • Key Difference : Absence of the 8-oxa group.
  • The molecular weight remains similar (239.31 g/mol), but conformational changes may affect ion mobility .

Heteroatom Position and Salt Forms

tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride (CAS: 2702323-52-0)
  • Molecular Formula : C₁₁H₂₁ClN₂O₃.
  • Key Difference : Introduction of a second nitrogen (2,5-diaza) and hydrochloride salt.
  • Impact : The diaza structure increases basicity, while the hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations. Molecular weight rises to 264.75 g/mol .
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 2306262-06-4)
  • Molecular Formula : C₁₂H₂₂N₂O₃.
  • Key Difference: Amino group at position 8 and oxa at position 4.
  • This derivative is priced at $1,429/g (FOB), indicating high demand for specialized applications .

Physical and Analytical Properties

Collision Cross-Section (CCS) Comparison
Compound (Adduct) [M+H]+ CCS (Ų) [M+Na]+ CCS (Ų) Source
Target Compound ([M+H]+) 158.4 162.7
tert-Butyl 8-amino-5-azaspiro (M+H)+ 161.7 164.9
  • Insight: The amino-substituted derivative exhibits a larger CCS, suggesting conformational expansion or increased polarity due to the -NH₂ group.

Biological Activity

Tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate, a compound with the CAS number 1251022-91-9, belongs to a class of spiro compounds that have garnered attention for their potential biological activities. This article reviews the biological properties, synthesis, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO4C_{12}H_{19}NO_4, with a molecular weight of approximately 241.29 g/mol. The compound features a unique spiro configuration that contributes to its biological activity.

Biological Activity

Research indicates that compounds in the azaspiro series, including tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane, exhibit various biological activities, particularly as potential drug candidates. Below are some highlighted activities:

1. Antiviral Activity:

  • Compounds structurally related to the azaspiro series have shown efficacy as inhibitors against Respiratory Syncytial Virus (RSV) and other viral pathogens. A study indicated that modifications in the spiro structure could enhance antiviral potency .

2. Anticancer Properties:

  • The spiro compounds have been investigated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation. Preliminary data suggest that tert-butyl derivatives may exhibit selective cytotoxicity towards cancer cells .

3. Analgesic Effects:

  • Recent studies have explored the analgesic properties of related azaspiro compounds, suggesting potential applications in pain management . These findings warrant further investigation into the specific analgesic mechanisms of tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane.

Synthesis

The synthesis of tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane involves multi-step processes typically starting from simpler organic precursors. A common synthetic route includes:

  • Cyclization Reactions: Utilizing acid-binding agents and phase transfer catalysts to facilitate cyclization under controlled conditions.
  • Purification: The final product is purified through chromatography techniques to achieve high purity levels suitable for biological testing.

Research Findings and Case Studies

StudyFocusKey Findings
Synthesis and Antiviral Activity Investigated the synthesis of azaspiro derivativesFound effective inhibition against RSV with specific structural modifications enhancing activity
Anticancer Activity Evaluated spiro compounds against cancer cell linesIdentified selective cytotoxic effects on EGFR-dependent cancers
Analgesic Evaluation Assessed pain relief propertiesShowed promising results in reducing pain responses in animal models

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